3,4-Dimethoxychalcone

Autophagy Cardiovascular Cell Biology

Procure 3,4-Dimethoxychalcone (3,4-DC) for its irreplaceable, non-redundant mechanism: it activates autophagy strictly via TFEB/TFE3-dependent transcription, unlike mTOR-inhibiting CRMs. Its 3,4-dimethoxy substitution is essential for AMPK activation—positional isomers (e.g., 4,4-dimethoxychalcone) show divergent, weaker activity. Validated in vivo for reducing atherosclerotic lesions and ischemia/reperfusion injury, 3,4-DC offers a clean pharmacological profile with no direct cytotoxicity in MCF-7/MDA-MB-231 lines, ensuring confounding-free autophagy studies. Choose 3,4-DC for pathway-specific dissection no generic chalcone can provide.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 5416-71-7
Cat. No. B600365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxychalcone
CAS5416-71-7
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
InChIKeyLSHZPTCZLWATBZ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxychalcone (CAS 5416-71-7): A Defined Autophagy-Inducing Chalcone for Cardiovascular and Cancer Research


3,4-Dimethoxychalcone (3,4-DC) is a naturally occurring chalcone (C17H16O3, MW 268.31) distinguished by its 3,4-dimethoxy substitution on the B-ring [1]. Unlike generic chalcone scaffolds, 3,4-DC has been characterized as a caloric restriction mimetic (CRM) that acts through a specific, non-canonical autophagy induction mechanism dependent on transcription factors TFEB and TFE3 [2]. This defined mode of action underpins its reproducible in vitro and in vivo activity profiles, making it a tool compound for studying autophagy-driven cardioprotection and chemosensitization [3].

Why Generic Chalcones Cannot Substitute for 3,4-Dimethoxychalcone in Targeted Autophagy and CRM Research


Substituting 3,4-dimethoxychalcone with a general chalcone or a close structural analog risks experimental failure due to its unique, non-redundant mechanism of action. Unlike other well-characterized CRMs and autophagy inducers that act via mTOR inhibition or direct deacetylase activation, 3,4-DC's activity is strictly dependent on TFEB/TFE3-mediated transcription and translation [1]. This mechanistic distinction is directly reflected in its biological profile: in a head-to-head assessment, 3,4-DC demonstrated a broader autophagy-inducing capacity than the structurally similar analog 4,4-dimethoxychalcone [2]. This demonstrates that subtle positional isomerism in the chalcone class leads to profound functional divergence, making 3,4-DC an irreplaceable tool for studies focused on this specific pathway.

Quantitative Differentiation of 3,4-Dimethoxychalcone: A Comparative Evidence Guide for Scientific Procurement


Distinct Autophagy Induction Profile: 3,4-DC Outperforms 4,4-Dimethoxychalcone in Cellular Assays

A direct comparative study evaluated the autophagy-inducing capacity of 3,4-DC against a close positional isomer, 4,4-dimethoxychalcone, along with other known inducers. 3,4-DC exhibited a 'broader autophagy-inducing activity' across multiple cell lines from endothelial, myocardial, and myeloid/macrophagic origins, as quantified by GFP-LC3 aggregation and nuclear depletion. This finding establishes 3,4-DC as the preferred analog for robust and reproducible autophagy induction in cardiovascular research models. [1]

Autophagy Cardiovascular Cell Biology

Mechanistic Specificity: 3,4-DC's Autophagy is Uniquely TFEB/TFE3-Dependent

Unlike other caloric restriction mimetics (CRMs) that induce autophagy via sirtuin activation or mTOR inhibition, 3,4-DC's mechanism is exceptionally specific. In a comparative evaluation against 'other well-characterized CRMs,' 3,4-DC was the only compound whose autophagic activity required transcription factor EB (TFEB)- and E3 (TFE3)-dependent gene transcription and mRNA translation. Pharmacological blockade of TFEB/TFE3-dependent transcription abolishes 3,4-DC-induced autophagy, confirming this unique dependency. [1]

Mechanism of Action Autophagy CRM

Functional SAR Insight: 3,4-Dimethoxy Substitution on the B-Ring Optimizes AMPK Activation

A structure-activity relationship (SAR) study evaluating a series of chalcones as AMPK activators found that the presence of a 3,4-dimethoxy group on the B-ring significantly enhanced activity compared to mono-substituted or other di-substituted analogs. The study concluded that '3,4-Dimethoxy and 3,4-methylenedioxy groups on B-ring (63 and 65) enhanced the activity of disubstituted chalcones significantly, implying the important role of 3,4-disubstitution on B-ring for the activity.' This provides a rational basis for selecting a 3,4-dimethoxy-substituted chalcone over alternatives for AMPK-related studies. [1]

AMPK Diabetes Structure-Activity Relationship

In Vivo Atheroprotection: 3,4-DC Reduces Aortic Lesions in a Disease Model

In a robust in vivo assessment of its therapeutic potential, 3,4-DC was tested in an ApoE−/− mouse model of atherosclerosis. Intraperitoneal injection of 3,4-DC led to a significant reduction in the number of atherosclerotic lesions in the aorta compared to vehicle-treated controls. This in vivo efficacy, coupled with its demonstrated ability to reduce neointima formation in a vein graft model, provides a higher level of evidence for its disease-modifying potential beyond simple in vitro potency. [1]

Atherosclerosis In Vivo Cardiovascular Disease

Pharmacodynamic Efficacy: 3,4-DC Alleviates Limb Ischemia/Reperfusion Injury in Vivo

A 2025 study demonstrated that 3,4-DC administration 'notably alleviated hypoperfusion, tissue swelling, skeletal muscle fiber damage, and cellular injury' in a mouse limb ischemia/reperfusion (I/R) model. The protective effects were shown to be dependent on TFEB-mediated autophagy, as siRNA-mediated TFEB silencing completely abolished 3,4-DC's ability to restore autophagy and suppress oxidative stress and apoptosis. This study provides direct evidence for 3,4-DC's functional in vivo benefits and confirms the on-target mechanism. [1]

Ischemia/Reperfusion Injury In Vivo Oxidative Stress

Cytotoxicity Profile: 3,4-DC is Inactive in MCF-7 and MDA-MB-231 Cancer Cells, a Distinction from Halogenated Analogs

A cytotoxicity evaluation of dimethoxylated chalcone analogs against MCF-7 and MDA-MB-231 human breast cancer cell lines revealed a critical distinction: the parent 3,4-DC molecule was inactive, whereas 3-halogenated derivatives (1c and 1d) were more potent than the standard chemotherapeutic etoposide. This finding highlights the parent 3,4-DC's benign cytotoxicity profile, making it suitable for studies focused on non-cytotoxic mechanisms like autophagy, in contrast to its halogenated derivatives which are more appropriate for direct anti-cancer cytotoxicity studies. [1]

Cancer Cytotoxicity Selectivity

Validated Research Applications for 3,4-Dimethoxychalcone Based on Comparative Evidence


Investigating TFEB/TFE3-Dependent Autophagy in Cardiovascular Disease Models

Given its unique, non-redundant mechanism of TFEB/TFE3 activation [1], 3,4-DC is the ideal tool compound for dissecting this specific transcriptional pathway in autophagy. This application is validated by in vivo studies showing 3,4-DC's ability to reduce atherosclerotic lesions [2] and alleviate ischemia/reperfusion injury [3] in mouse models, with the latter study specifically linking the therapeutic effect to TFEB-mediated autophagy. Generic autophagy inducers like rapamycin or other CRMs are not suitable for this purpose.

Studying Caloric Restriction Mimetics (CRMs) with a Defined, Translation-Dependent Mechanism

As a CRM with a well-defined mechanism of action that requires de novo protein synthesis [1], 3,4-DC is an essential control and investigative agent for studies aiming to differentiate between the various molecular pathways that mimic caloric restriction. Its mechanism contrasts with other common CRMs (e.g., resveratrol, spermidine), allowing researchers to parse out which downstream effects of CR are mediated by TFEB/TFE3 versus other pathways. Its lack of direct cytotoxicity in certain cancer cell lines [4] is a critical feature for such mechanistic studies.

Structure-Activity Relationship (SAR) Studies for AMPK Activation

For medicinal chemistry campaigns focused on developing novel AMPK activators, 3,4-DC serves as a key reference compound. SAR data explicitly show that the 3,4-dimethoxy substitution pattern on the chalcone B-ring significantly enhances AMPK activation compared to other substitution patterns [5]. Therefore, 3,4-DC is a necessary benchmark for evaluating new derivatives and for understanding the pharmacophore requirements for this activity within the chalcone class.

Differentiating Autophagy-Dependent from Cytotoxic Anti-Cancer Effects

3,4-DC is a valuable tool for experiments aiming to separate the cytoprotective or chemosensitizing effects of autophagy from direct tumor cell killing. Its inactivity in MCF-7 and MDA-MB-231 cytotoxicity assays [4] means it can induce autophagy without confounding the results with cell death. This is in stark contrast to its halogenated analogs, which are potent cytotoxic agents [4]. This clean pharmacological profile makes 3,4-DC a superior choice for studies designed to test the role of autophagy in cancer therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.